molecular formula C17H20N4O7S B11625525 Methyl 3-({4-[(2,6-dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}carbamoyl)propanoate

Methyl 3-({4-[(2,6-dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}carbamoyl)propanoate

Cat. No.: B11625525
M. Wt: 424.4 g/mol
InChI Key: KEBZPVHFRGEXCW-UHFFFAOYSA-N
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Description

Methyl 3-({4-[(2,6-dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}carbamoyl)propanoate is a compound that belongs to the class of sulfonylurea herbicides. These compounds are known for their ability to inhibit the growth of weeds by interfering with the biosynthesis of essential amino acids in plants. This particular compound is characterized by its complex structure, which includes a pyrimidine ring and a sulfonamide group.

Preparation Methods

The synthesis of Methyl 3-({4-[(2,6-dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}carbamoyl)propanoate typically involves multiple steps. One common method includes the reaction of 2,6-dimethoxypyrimidine with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then reacted with a phenyl isocyanate derivative to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine .

Chemical Reactions Analysis

Methyl 3-({4-[(2,6-dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}carbamoyl)propanoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-({4-[(2,6-dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}carbamoyl)propanoate has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of sulfonylurea herbicides and their degradation pathways.

    Biology: The compound is studied for its effects on plant physiology and its potential use in controlling weed growth.

    Medicine: Research is being conducted on its potential use as a lead compound for developing new drugs with similar structures.

    Industry: It is used in the formulation of herbicides for agricultural applications.

Mechanism of Action

The mechanism of action of Methyl 3-({4-[(2,6-dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}carbamoyl)propanoate involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. By inhibiting this enzyme, the compound disrupts the production of essential amino acids, leading to the death of the plant .

Comparison with Similar Compounds

Methyl 3-({4-[(2,6-dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}carbamoyl)propanoate can be compared with other sulfonylurea herbicides such as:

These comparisons highlight the unique structural features and specific applications of this compound in various fields.

Properties

Molecular Formula

C17H20N4O7S

Molecular Weight

424.4 g/mol

IUPAC Name

methyl 4-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-4-oxobutanoate

InChI

InChI=1S/C17H20N4O7S/c1-26-15-10-13(19-17(20-15)28-3)21-29(24,25)12-6-4-11(5-7-12)18-14(22)8-9-16(23)27-2/h4-7,10H,8-9H2,1-3H3,(H,18,22)(H,19,20,21)

InChI Key

KEBZPVHFRGEXCW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)OC)OC

Origin of Product

United States

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